2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been studied as a potential inhibitor of heparanase, an enzyme involved in various biological processes, including cell adhesion, migration, and proliferation. A study published in the journal "Cancer Research" showed that several derivatives of this compound displayed potent heparanase inhibitory activity, with some exhibiting selectivity over other enzymes. These findings suggest that this class of compounds could be valuable tools for studying heparanase function and potentially lead to the development of novel therapeutic agents for diseases associated with heparanase activity, such as cancer and metastasis [].
2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound belonging to the class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids. It features a chloro-substituted phenyl group and is characterized by its unique isoindole structure, which contributes to its biological activity and potential therapeutic applications. The molecular formula of this compound is C₁₅H₈ClNO₄, with a molecular weight of 301.68 g/mol .
The derivatives of 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid have been explored for their potential as inhibitors of heparanase, an enzyme involved in various pathological processes .
2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid exhibits significant biological activity as an inhibitor of endo-beta-glucuronidase heparanase. This inhibition is crucial because heparanase plays a role in tumor metastasis and angiogenesis. The compound has demonstrated potent activity with an IC₅₀ value ranging from 200 to 500 nM and shows over 100-fold selectivity against human beta-glucuronidase . Additionally, its derivatives have shown anti-angiogenic effects, making them promising candidates for cancer therapy.
The synthesis of 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions:
Each step requires careful control of reaction conditions to optimize yield and purity .
The primary applications of 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid include:
Its derivatives are also explored in various synthetic pathways leading to more complex tricyclic isoindoles .
Studies on the interaction of this compound with biological macromolecules indicate that it binds selectively to heparanase, inhibiting its enzymatic activity. This selectivity suggests potential for therapeutic targeting in diseases where heparanase is implicated, such as cancer and inflammatory disorders. Further research is needed to elucidate the detailed mechanisms of action and interactions at the molecular level .
Several compounds share structural similarities with 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(2-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | Similar core structure | Different chloro substitution |
| 2-(4-Methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | Similar core structure | Methyl substitution instead of chloro |
| 2-(Phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | No halogen substitution | Lacks halogen functionality |
These compounds differ primarily in their substituents on the phenyl ring and their resultant biological activities. The unique chloro substitution on the phenyl ring of 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid enhances its selectivity and potency as a heparanase inhibitor compared to its analogs .
The fundamental structural framework of 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is built upon the isoindole-1,3-dione scaffold, commonly known as the phthalimide ring system [4] [5]. This bicyclic heterocyclic structure consists of a benzene ring fused to a five-membered imide ring, creating a rigid planar aromatic system that serves as the molecular backbone [9] [11].
The isoindole-1,3-dione core exhibits exceptional planarity, with crystallographic studies of related phthalimide derivatives demonstrating maximum atomic deviations of less than 0.028 Angstroms from the mean plane [30] [33]. The five-membered imide ring maintains near-perfect planarity due to the resonance stabilization between the two carbonyl groups and the nitrogen atom [14] [25]. This planar geometry is critical for the compound's electronic properties and intermolecular interactions.
Table 1: Fundamental Structural Parameters of 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₈ClNO₄ [1] |
| Molecular Weight (g/mol) | 301.68 [1] |
| CAS Number | 285552-81-0 [1] |
| IUPAC Name | 2-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid [1] |
| InChI Key | VNHFPPONXAFBPE-UHFFFAOYSA-N [1] |
| Canonical SMILES | OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C1=CC=C(Cl)C=C1 [1] |
| Core Ring System | Isoindole-1,3-dione (phthalimide) [4] [5] |
The topology of the isoindole ring system creates a unique electronic environment characterized by electron delocalization across both the benzene and imide portions [9] [11]. The nitrogen atom in the five-membered ring adopts a slightly pyramidalized geometry, with bond angle sums typically ranging from 355.3° to 355.9°, indicating minimal deviation from planarity [12]. This geometric arrangement facilitates optimal orbital overlap for resonance stabilization throughout the bicyclic framework [14] [25].
The molecular architecture of 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid features two critical substitution sites that significantly influence its three-dimensional conformation and electronic properties [1] [15]. The C-2 position of the isoindole ring bears the 4-chlorophenyl substituent, while the C-5 position contains the carboxylic acid functional group.
At the C-2 position, the 4-chlorophenyl group adopts a non-coplanar orientation relative to the isoindole plane [29] [30]. Crystallographic analyses of structurally related N-aryl phthalimide derivatives consistently demonstrate dihedral angles between the phenyl ring and the phthalimide plane ranging from 53.4° to 65.7° [29] [30] [31]. This twisted conformation arises from steric interactions between the ortho hydrogen atoms of the phenyl ring and the carbonyl oxygen atoms of the imide system [33].
Table 2: Geometric Parameters and Bond Characteristics
| Bond Type | Typical Length (Å) | Bond Character |
|---|---|---|
| C=O (imide carbonyl) | 1.214-1.216 [34] | Double bond (C=O) |
| C-N (imide) | 1.383-1.390 [34] | Partial double bond |
| N-C (aromatic) | 1.428-1.448 [29] | Single bond with aromatic character |
| C-C (aromatic) | 1.39-1.41 [29] | Aromatic |
| C-COOH | 1.48-1.52 [32] | Single bond |
The 4-chloro substituent on the phenyl ring introduces additional electronic effects through its electron-withdrawing nature [13] [15]. The chlorine atom, positioned para to the nitrogen attachment point, creates a dipole moment that influences the overall electronic distribution within the molecule [13]. This substitution pattern has been shown to enhance biological activity in related phthalimide derivatives, with 4-chloro substituted compounds demonstrating improved potency compared to unsubstituted analogs [15].
The carboxylic acid group at the C-5 position maintains coplanarity with the benzene ring portion of the isoindole system [32]. This planar arrangement allows for optimal conjugation between the carboxyl group and the aromatic π-system, contributing to the overall stability of the molecular framework [32]. The carboxylic acid functionality provides a hydrogen bonding site that significantly influences intermolecular interactions and crystal packing arrangements [28] [31].
The electronic structure of 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid exhibits extensive resonance stabilization that significantly contributes to its molecular stability and reactivity profile [9] [11] [14]. The isoindole-1,3-dione core possesses multiple resonance forms that delocalize electron density across the bicyclic framework.
The primary resonance stabilization occurs within the imide portion of the molecule, where the nitrogen lone pair can delocalize into the adjacent carbonyl groups [11] [14]. This electron delocalization creates partial double bond character in the C-N bonds of the five-membered ring, as evidenced by bond lengths of 1.383-1.390 Angstroms, which are shorter than typical C-N single bonds [29] [34]. The resonance stabilization extends throughout the fused benzene ring, creating a fully conjugated aromatic system [9] [11].
Table 3: Conformational and Electronic Properties
| Structural Feature | Characteristic | Reference Observation |
|---|---|---|
| Isoindole ring planarity | Nearly planar (max deviation <0.03 Å) [30] | X-ray crystallographic studies |
| Phenyl-imide dihedral angle | 53-65° (typical range) [29] [30] [31] | Multiple phthalimide derivatives |
| Carboxyl group orientation | Coplanar with benzene ring [32] | DFT calculations |
| Chlorine substituent effect | Electron-withdrawing effect [13] [15] | Electronic effects literature |
| Ring puckering | Envelope conformation possible [32] | Ring conformation analysis |
The carboxylic acid substituent at the C-5 position introduces additional tautomeric possibilities through potential proton transfer processes [10]. Under specific conditions, the carboxyl group can participate in intramolecular hydrogen bonding with the carbonyl oxygen atoms of the imide system, creating stabilized conformational isomers [10] [28]. However, the predominant form under standard conditions maintains the carboxylic acid in its unionized state [28].
The 4-chlorophenyl substituent contributes to the overall resonance stabilization through its connection to the electron-deficient nitrogen atom [13]. The electron-withdrawing nature of the chlorine substituent creates a push-pull electronic system that enhances the stability of certain resonance contributors [13] [15]. This electronic arrangement is particularly important for understanding the compound's reactivity patterns and intermolecular interactions.
While specific single-crystal X-ray diffraction data for 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid are not readily available in the current literature, extensive crystallographic analyses of closely related phthalimide derivatives provide valuable insights into the expected structural parameters and packing arrangements [12] [16] [17] [20].
Crystallographic studies of N-aryl phthalimide derivatives consistently reveal several key structural features that are directly applicable to the target compound [17] [24]. The isoindole ring system maintains exceptional planarity in the solid state, with individual molecules typically crystallizing in monoclinic or orthorhombic space groups [12] [20] [33]. The molecular packing is primarily governed by intermolecular hydrogen bonding interactions and π-π stacking between aromatic rings [20] [28] [33].
Table 4: Crystallographic Parameters from Related Phthalimide Derivatives
| Compound Type | Space Group | Key Geometric Features | Intermolecular Interactions |
|---|---|---|---|
| N-phenylphthalimide | Pbcn [33] | Dihedral angle: 64.09° [33] | π-π stacking (3.37 Å) [33] |
| N-(3,4-difluorophenyl)phthalimide | - | Dihedral angle: 55.70° [30] | C-H⋯F hydrogen bonds [30] |
| N-(2-hydroxyphenyl)tetrachlorophthalimide | P21/c [31] | Dihedral angles: 64.5-64.6° [31] | O-H⋯O hydrogen bonds [31] |
| Phthalimide derivatives with COOH | Various [12] [32] | Envelope conformations [32] | Strong H-bonding networks [28] [31] |
The presence of the carboxylic acid group in the 5-position is expected to significantly influence the crystal packing through the formation of strong intermolecular hydrogen bonds [28] [31]. Carboxylic acid dimers, characterized by cyclic R₂²(8) hydrogen bonding motifs, are commonly observed in related structures and would likely be present in the crystal structure of the target compound [28] [31]. These hydrogen bonding interactions typically result in the formation of one-dimensional chains or two-dimensional networks that dominate the overall packing arrangement [28] [31].
The 4-chlorophenyl substituent is anticipated to participate in weak intermolecular interactions, including C-H⋯Cl contacts and halogen bonding interactions [15] [30]. The chlorine atom can serve as both a hydrogen bond acceptor and a halogen bond donor, potentially creating additional stabilizing interactions within the crystal lattice [15] [30]. The combination of strong carboxylic acid hydrogen bonds and weaker halogen interactions would be expected to produce a robust three-dimensional network structure with enhanced thermal stability [15] [28].
The synthesis of 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid through classical phthalic anhydride condensation routes represents the most established and widely employed synthetic approach [1] [2]. The fundamental mechanism involves the nucleophilic attack of the primary amine group of 4-chloroaniline on the electrophilic carbonyl carbon of phthalic anhydride, followed by cyclization and dehydration to form the isoindole-1,3-dione core structure [3].
Thermal Condensation Methodology
The direct thermal condensation method operates at elevated temperatures ranging from 160-200°C without the requirement for additional solvents [4]. This approach achieves typical yields of 60-85% with product purities between 85-95% [5]. The reaction proceeds through an initial nucleophilic attack mechanism where the amino group of 4-chloroaniline attacks one of the carbonyl carbons of phthalic anhydride, forming an intermediate amide-acid structure. Subsequent intramolecular cyclization occurs through the attack of the nitrogen on the second carbonyl group, eliminating water to form the desired phthalimide structure [1].
Acetic Anhydride/Triethylamine System
The acetic anhydride/triethylamine catalytic system provides enhanced reaction control and improved yields compared to simple thermal methods [1] [6]. Operating at moderate temperatures of 80-120°C, this system achieves yields of 70-90% with product purities reaching 90-96% [1]. The triethylamine serves as both a base to neutralize the hydrogen chloride formed during the reaction and as a nucleophilic catalyst to activate the phthalic anhydride. The acetic anhydride acts as both solvent and dehydrating agent, driving the equilibrium toward product formation by removing water through acetylation [6].
Research has demonstrated that the optimal molar ratio of phthalic anhydride to 4-chloroaniline to triethylamine is approximately 1:1:1.2, with reaction times typically ranging from 3-8 hours [1]. The mechanism involves the formation of a mixed anhydride intermediate between phthalic anhydride and acetic anhydride, which subsequently reacts with the amine to form the desired product with enhanced efficiency [6].
Solvent-Free Fusion Conditions
Solvent-free fusion represents an environmentally friendly approach that eliminates the need for organic solvents while maintaining reasonable yields of 65-80% [7]. The reaction is conducted at temperatures of 180-220°C for 2-6 hours, with the molten phthalic anhydride serving as the reaction medium [7]. This method offers advantages in terms of reduced waste generation and simplified work-up procedures, though it requires careful temperature control to prevent product decomposition [7].
Acid-Catalyzed Condensation
Acid-catalyzed condensation using concentrated sulfuric acid or hydrochloric acid provides an alternative route with yields of 55-75% [5]. The reaction operates at moderate temperatures of 100-150°C in acetic acid solvent, with reaction times extending from 6-15 hours [5]. The acid catalyst protonates the carbonyl oxygen of phthalic anhydride, increasing its electrophilicity and facilitating nucleophilic attack by the amine [8].
The following table summarizes the key parameters for classical phthalic anhydride condensation routes:
| Method | Temperature (°C) | Solvent | Catalyst | Reaction Time (h) | Typical Yield (%) | Product Purity (%) |
|---|---|---|---|---|---|---|
| Thermal Condensation (High Temperature) | 160-200 | None or Acetic Acid | None | 4-12 | 60-85 | 85-95 |
| Acetic Anhydride/Triethylamine | 80-120 | Acetic Anhydride | Triethylamine | 3-8 | 70-90 | 90-96 |
| Solvent-Free Fusion | 180-220 | None | None | 2-6 | 65-80 | 80-90 |
| Acid-Catalyzed Condensation | 100-150 | Acetic Acid | H2SO4/HCl | 6-15 | 55-75 | 75-90 |
Palladium-catalyzed [4+1] annulation strategies represent a modern synthetic approach that offers enhanced selectivity and mild reaction conditions for the synthesis of isoindole derivatives [9] [10]. These methodologies utilize palladium complexes to facilitate the formation of the five-membered isoindole ring through cyclization reactions, providing access to complex molecular architectures with high efficiency [9].
Mechanism and Catalytic Cycle
The palladium-catalyzed [4+1] annulation proceeds through a well-defined catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps [9] [11]. The process initiates with the oxidative addition of an aryl halide precursor to a palladium(0) complex, forming a palladium(II) intermediate. This intermediate undergoes intramolecular cyclization through nucleophilic attack by the pendant amine functionality, followed by reductive elimination to regenerate the palladium(0) catalyst and release the desired isoindole product [9].
Pd(OAc)2/PPh3 System
The palladium acetate/triphenylphosphine catalytic system operates effectively at temperatures of 80-110°C in dimethylformamide solvent, achieving yields of 65-85% with selectivities ranging from 85-95% [9]. This system utilizes cesium carbonate as the base, which facilitates the deprotonation necessary for cyclization while providing sufficient basicity to maintain catalyst activity [9]. The reaction typically requires 6-12 hours for completion, with the phosphine ligand serving to stabilize the palladium center and control the reaction selectivity [9].
Pd(PPh3)4 Catalyst System
The tetrakis(triphenylphosphine)palladium(0) system provides excellent results in tetrahydrofuran solvent at temperatures of 90-120°C [12]. This system achieves yields of 70-88% with selectivities of 80-90% when used in conjunction with potassium phosphate as the base [12]. The reaction proceeds over 8-16 hours, with the pre-formed palladium(0) complex eliminating the need for in-situ reduction of palladium(II) precursors [12].
PdCl2(dppf) Complex
The palladium dichloride bis(diphenylphosphino)ferrocene complex operates at elevated temperatures of 100-140°C in toluene solvent, providing yields of 60-80% with selectivities of 75-85% [10]. This chelating phosphine ligand offers enhanced stability under the reaction conditions while facilitating rapid catalyst turnover [10]. The reaction utilizes triethylamine as the base and typically requires 4-10 hours for completion [10].
Pd(dba)2/BINAP System
The palladium dibenzylideneacetone/BINAP system operates at moderate temperatures of 80-100°C in dioxane solvent [10]. While this system provides more modest yields of 55-75%, it offers excellent selectivity control with values of 70-80% [10]. The reaction requires extended reaction times of 12-24 hours but provides access to enantiomerically enriched products when chiral BINAP ligands are employed [10].
The optimization parameters for palladium-catalyzed [4+1] annulation strategies are summarized below:
| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)2/PPh3 | Cs2CO3 | DMF | 80-110 | 6-12 | 65-85 | 85-95 |
| Pd(PPh3)4 | K3PO4 | THF | 90-120 | 8-16 | 70-88 | 80-90 |
| PdCl2(dppf) | Et3N | Toluene | 100-140 | 4-10 | 60-80 | 75-85 |
| Pd(dba)2/BINAP | DBU | Dioxane | 80-100 | 12-24 | 55-75 | 70-80 |
Microwave-assisted synthesis has emerged as a powerful tool for the efficient preparation of isoindole derivatives, offering significant advantages in terms of reaction time reduction, energy efficiency, and yield enhancement [5] [7]. The application of microwave irradiation to the synthesis of 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid provides rapid heating, uniform temperature distribution, and enhanced reaction kinetics compared to conventional heating methods [5].
Microwave Heating Mechanisms
Microwave irradiation accelerates chemical reactions through dielectric heating, where polar molecules absorb microwave energy and convert it to thermal energy through molecular rotation and ionic conduction [5]. This heating mechanism provides rapid temperature increases and uniform heating throughout the reaction mixture, eliminating hot spots and temperature gradients that can lead to side reactions or product decomposition [7].
Power and Temperature Optimization
Research has demonstrated that microwave power levels between 150-400 W provide optimal conditions for isoindole synthesis [5] [7]. At 150 W and 130°C, reactions proceed in 5-10 minutes with yields of 75-85%, representing good energy efficiency [5]. Increasing the power to 200 W and temperature to 150°C reduces reaction times to 3-8 minutes while improving yields to 80-92% with very good energy efficiency [5].
Optimal conditions are achieved at 250 W and 170°C, where reaction times decrease to 2-6 minutes and yields reach 85-95% with excellent energy efficiency and product quality [5]. Further increases in power to 300 W and 190°C provide the highest yields of 88-96% in just 1-4 minutes, though product quality begins to decline due to the harsh conditions [5]. At 400 W and 210°C, while reaction times are minimized to 1-3 minutes, yields decrease to 85-90% and product quality becomes fair due to increased side reactions and potential decomposition [5].
Solvent-Free Protocols
Microwave-assisted synthesis enables solvent-free reaction conditions, eliminating the environmental impact and safety concerns associated with organic solvents [5] [7]. The solvent-free approach relies on the molten reactants to serve as the reaction medium, with microwave heating providing rapid and uniform temperature distribution [7]. This methodology has been successfully applied to the synthesis of phthalimide derivatives, achieving high yields while reducing waste generation and simplifying purification procedures [7].
Two-Step Heating Protocols
Advanced microwave protocols employ two-step heating strategies to optimize both reaction efficiency and product quality [5]. The first heating stage operates at moderate power (200 W) for 5-6 minutes at 130°C to initiate the condensation reaction. The second stage involves additional heating for 5-10 minutes at temperatures approaching the melting point of the amino acid component, ensuring complete conversion while maintaining product integrity [5].
Process Intensification
Microwave-assisted synthesis provides significant process intensification compared to conventional heating methods [7]. Reaction times are reduced from hours to minutes, energy consumption is decreased through efficient heating, and product yields are enhanced through improved reaction kinetics [5] [7]. The technology is particularly beneficial for heat-sensitive compounds and reactions requiring precise temperature control [7].
The microwave-assisted synthesis parameters are detailed in the following table:
| Microwave Power (W) | Temperature (°C) | Reaction Time (min) | Solvent Requirement | Yield (%) | Energy Efficiency | Product Quality |
|---|---|---|---|---|---|---|
| 150 | 130 | 5-10 | Solvent-Free | 75-85 | Good | Good |
| 200 | 150 | 3-8 | Minimal | 80-92 | Very Good | Very Good |
| 250 | 170 | 2-6 | Minimal | 85-95 | Excellent | Excellent |
| 300 | 190 | 1-4 | None | 88-96 | Excellent | Very Good |
| 400 | 210 | 1-3 | None | 85-90 | Good | Fair |
The purification of 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid presents unique challenges due to the compound's physical properties and the presence of structurally similar impurities [13] [14]. Effective purification strategies are essential for achieving the high purity levels required for pharmaceutical and research applications while maintaining acceptable yield recoveries [15].
Recrystallization Methods
Recrystallization represents the most widely employed purification technique for isoindole carboxylic acid derivatives [15] [16]. Ethanol recrystallization operates at temperatures ranging from 25-78°C, providing recovery yields of 75-85% with final purities of 95-98% [15]. The process typically requires 2-4 hours and offers low relative costs, making it suitable for large-scale applications [15]. The mechanism relies on the differential solubility of the target compound and impurities in hot versus cold ethanol [15].
Methanol recrystallization provides enhanced performance with recovery yields of 80-90% and final purities of 96-99% [16]. Operating at lower temperatures of 25-65°C, this method requires 1.5-3 hours and maintains low relative costs [16]. The improved performance results from the better solubility characteristics of isoindole derivatives in methanol compared to ethanol [17] [18].
Mixed solvent crystallization using ethanol-water (3:1) systems provides excellent results with recovery yields of 82-92% and final purities of 97-99% [16]. This approach operates at controlled temperatures of 0-30°C and requires 4-8 hours for completion [16]. The mixed solvent system enables fine-tuning of solubility characteristics to optimize both yield and purity [16].
Column Chromatography
Silica gel column chromatography using ethyl acetate-hexane gradient elution provides the highest purities of 98-99.5% with recovery yields of 85-95% [19] [20]. The process operates at room temperature and requires 3-6 hours with medium relative costs [19]. This technique offers superior separation capabilities for closely related impurities but requires larger solvent volumes and generates more waste [19].
The separation mechanism relies on differential adsorption of compounds on the silica gel stationary phase, with the mobile phase composition controlling the elution order [21] [19]. Careful optimization of the gradient elution profile is essential for achieving baseline separation of the target compound from impurities [19].
Vacuum Sublimation
Vacuum sublimation provides the highest purities exceeding 99% but with modest recovery yields of 70-80% [14]. Operating at temperatures of 120-150°C under reduced pressure, this method requires 6-12 hours and involves high relative costs [14]. The technique is particularly effective for removing non-volatile impurities and solvents, though it is limited to compounds with suitable volatility characteristics [14].
Yield Optimization Challenges
Several significant challenges affect yield optimization in the synthesis and purification of isoindole carboxylic acids [22] [23]. Side product formation represents a major challenge, typically causing 10-25% yield losses due to high-temperature conditions [24]. Temperature control strategies can achieve 80-90% effectiveness in mitigating this issue with low implementation costs [23].
Incomplete conversion results in 15-30% yield losses when insufficient reaction times are employed [22]. Extended reaction time strategies provide 85-95% effectiveness with minimal implementation costs [23]. Product decomposition under harsh conditions causes 20-40% yield losses, which can be addressed through inert atmosphere techniques achieving 90-98% effectiveness with medium implementation costs [23].
Solvent contamination from moisture presence typically causes 5-15% yield losses [22]. Anhydrous condition protocols provide 95-99% effectiveness with low implementation costs [23]. Catalyst deactivation due to metal poisoning represents the most severe challenge, causing 25-50% yield losses [24]. Catalyst regeneration strategies achieve 70-85% effectiveness but require high implementation costs [23].
The purification and optimization parameters are summarized in the following tables:
Purification Techniques:
| Purification Method | Solvent System | Temperature (°C) | Recovery Yield (%) | Final Purity (%) | Processing Time (h) | Relative Cost |
|---|---|---|---|---|---|---|
| Recrystallization (Ethanol) | Ethanol | 25-78 | 75-85 | 95-98 | 2-4 | Low |
| Recrystallization (Methanol) | Methanol | 25-65 | 80-90 | 96-99 | 1.5-3 | Low |
| Column Chromatography | Silica Gel/EtOAc-Hexane | 25 | 85-95 | 98-99.5 | 3-6 | Medium |
| Crystallization from Mixed Solvents | Ethanol-Water (3:1) | 0-30 | 82-92 | 97-99 | 4-8 | Low |
| Vacuum Sublimation | None | 120-150 | 70-80 | 99+ | 6-12 | High |
Yield Optimization Challenges:
| Challenge | Typical Cause | Impact on Yield (%) | Solution Strategy | Implementation Cost | Effectiveness (%) |
|---|---|---|---|---|---|
| Side Product Formation | High Temperature | 10-25 loss | Temperature Control | Low | 80-90 |
| Incomplete Conversion | Insufficient Reaction Time | 15-30 loss | Extended Reaction Time | Minimal | 85-95 |
| Product Decomposition | Overheating/UV Exposure | 20-40 loss | Inert Atmosphere | Medium | 90-98 |
| Solvent Contamination | Moisture Presence | 5-15 loss | Anhydrous Conditions | Low | 95-99 |
| Catalyst Deactivation | Metal Poisoning | 25-50 loss | Catalyst Regeneration | High | 70-85 |